1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol
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Overview
Description
1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol is an organic compound that features a bromopyrimidine moiety attached to a phenylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol typically involves the reaction of 5-bromopyrimidine with an appropriate amine and phenylpropanol. One common method involves the use of N-bromosuccinimide as a brominating agent under ice-cooling conditions, followed by the addition of the amine and phenylpropanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The phenylpropanol part of the molecule can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Scientific Research Applications
1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol involves its interaction with specific molecular targets such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, while the phenylpropanol part can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyrimidine
- 5-Bromo-2-(1-piperidinyl)pyrimidine
- 4-Amino-6-bromopyrimidine
Uniqueness
1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol is unique due to its combination of a bromopyrimidine moiety with a phenylpropanol structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-[(5-bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-7-15-13(16-8-11)17-9-12(18)6-10-4-2-1-3-5-10/h1-5,7-8,12,18H,6,9H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNUCKMYZUMGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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